2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the spiro[indole-3,2'-[1,3]thiazolidine] class, characterized by a fused bicyclic core with a thiazolidine ring and indole moiety. The structure includes a 4-fluorophenyl substituent at the 3'-position of the thiazolidine ring and an N-(4-methoxyphenyl)acetamide group. Such spirocyclic systems are pharmacologically significant due to their conformational rigidity, which enhances binding specificity to biological targets . The 4-methoxyphenyl group may improve solubility compared to non-polar analogs, while the 4-fluorophenyl moiety could influence electronic properties and metabolic stability .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4S/c1-33-19-12-8-17(9-13-19)27-22(30)14-28-21-5-3-2-4-20(21)25(24(28)32)29(23(31)15-34-25)18-10-6-16(26)7-11-18/h2-13H,14-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOBRJFZSPEVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs and their differences are summarized below:
*Calculated based on analogous structures.
Spectral and Analytical Comparisons
NMR Spectroscopy
- Region-Specific Shifts : Similar to ’s analysis of Rapa analogs, the target compound’s 4-fluorophenyl and methoxyphenyl groups would induce distinct chemical shifts in regions analogous to "A" (C29–C36) and "B" (C39–C44), reflecting altered electronic environments .
- Key Differences :
LC-MS and Molecular Networking
- Fragmentation Patterns : Molecular networking () would cluster the target compound with spiro[indole-thiazolidine] analogs due to shared core fragments (e.g., m/z 245.1 for the spiro ring).
- Cosine Scores : The target compound and ’s analog likely share a high cosine score (>0.8) due to structural similarity, whereas the thioxo-containing analog () may score lower (~0.6) .
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